N-Butyl-3,4,5-trimethoxybenzamide
Description
N-Butyl-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl core and an N-butyl substituent. It is synthesized via amidation reactions, yielding a white solid with a melting point of 115–116°C and a high synthesis yield (89.1%) . Spectroscopic data (IR, ¹H/¹³C NMR) confirm its structure, with key signals at δ6.98 (s, 2H, aromatic protons) and δ3.43 (q, J=5.8 Hz, N-butyl chain) in ¹H NMR .
Properties
CAS No. |
70001-46-6 |
|---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-butyl-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H21NO4/c1-5-6-7-15-14(16)10-8-11(17-2)13(19-4)12(9-10)18-3/h8-9H,5-7H2,1-4H3,(H,15,16) |
InChI Key |
VMBFKKOESWAMII-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Other CAS No. |
70001-46-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl-Substituted Analogs
N-Isobutyl-3,4,5-trimethoxybenzamide
- Structure : Branched isobutyl chain at the amide nitrogen.
- Physical Properties : Higher melting point (118–119°C) and yield (91.3%) compared to the linear N-butyl analog, suggesting enhanced crystallinity .
- Biological Activity: Superior trypanocidal activity (IC₅₀ = 2.21 µM) and selectivity (SI = 298.64) against T. cruzi trypomastigotes, attributed to the branched chain’s improved hydrophobic interactions with histone deacetylase (HDAC) .
N-Cyclohexyl-3,4,5-trimethoxybenzamide
Table 1: Physical Properties of Alkyl-Substituted Analogs
| Compound | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| N-Butyl (13) | Linear C₄H₉ | 115–116 | 89.1 |
| N-Isobutyl (14) | Branched C₄H₉ | 118–119 | 91.3 |
| N-Cyclohexyl (15) | Cyclohexyl | 179–180 | 44.4 |
Aromatic-Substituted Analogs
N-Benzyl-3,4,5-trimethoxybenzamide
- Structure : Benzyl group introduces aromatic π-π interactions.
- Physical Properties : Melting point 138–139°C; moderate yield (59.6%) .
N-4-Hydroxybenzyl-3,4,5-trimethoxybenzamide
Mechanistic Insights from Molecular Modeling
- N-Isobutyl Analog (17): Docking studies reveal hydrophobic interactions with HDAC’s active site, particularly with Glu-875, enhancing trypanocidal potency .
- N-4-Hydroxybenzyl Analog : Stable binding (RMSD = 2.4 Å) in acetylcholinesterase’s catalytic gorge, mediated by polar interactions with TYR337 and TRP286 .
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